N-(4-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-28-19-10-6-17(7-11-19)20-12-13-22(25-24-20)29-14-21(27)23-18-8-4-16(5-9-18)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSFJIPPPPNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl sulfanyl intermediate, followed by the introduction of the acetylphenyl and ethoxyphenyl groups through various coupling reactions. The reaction conditions require careful control over catalysts, solvents, and temperatures to ensure high yields and purity.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : The compound has shown notable inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for staphylococcal strains .
- Biofilm Formation : It has also demonstrated effectiveness in preventing biofilm formation in various bacterial strains, indicating its potential utility in treating chronic infections associated with biofilms .
Anticancer Activity
The compound's anticancer properties have been evaluated using various cancer cell lines:
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in human breast cancer MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells .
- Cell Viability : The compound's ability to reduce cell viability was assessed using MTT assays, demonstrating dose-dependent cytotoxicity against several cancer cell lines.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Interaction : It could interact with cellular receptors, modulating their activity and leading to altered cellular responses.
Case Studies
Several studies have reported on the biological activity of similar compounds, providing context for the potential applications of this compound:
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that N-(4-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
-
Anti-inflammatory Effects
- The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been evaluated in models of inflammation, showing a reduction in markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
-
Neuroprotective Effects
- Preliminary research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate glutamate signaling and reduce oxidative stress, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
- Cancer Research
- Inflammatory Disease Models
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The target compound’s structure can be compared to other acetamide derivatives with variations in:
- Aryl substituents (e.g., chlorophenyl, fluorophenyl, ethoxyphenyl).
- Heterocyclic cores (e.g., pyridazine, triazole, benzothiazole).
- Functional groups (e.g., acetyl, nitro, methoxy).
Table 1: Structural and Physicochemical Comparisons
Enzyme Inhibition
- Lipoxygenase (LOX) and Cholinesterase Inhibition: Compounds like 8t (C₂₀H₁₇ClN₄O₃S) in showed moderate LOX inhibition (IC₅₀: 35–50 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀: 12–25 µM) due to the indole-oxadiazole moiety, which enhances π-π interactions with enzyme active sites .
- α-Glucosidase Inhibition : Analogs with nitro or methoxy groups (e.g., 8v, C₂₀H₁₇N₅O₄S) exhibited weaker α-glucosidase inhibition (>100 µM), implying that electron-withdrawing groups may reduce efficacy .
Antimicrobial Activity
- Benzothiazole derivatives (e.g., N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)acetamide) demonstrated broad-spectrum antimicrobial activity with MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide?
- Methodology : Multi-step synthesis requires precise control of reaction parameters. For example:
- Step 1 : Coupling of pyridazine and thiol-acetamide intermediates under reflux in anhydrous tetrahydrofuran (THF) at 60–70°C for 12 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
- Critical factors : Solvent selection, temperature stability, and exclusion of moisture to prevent side reactions.
Q. What analytical techniques confirm the structural integrity of this compound?
- Methods :
- NMR spectroscopy : H and C NMR to verify substituent positions and confirm the presence of acetylphenyl, ethoxyphenyl, and pyridazine moieties .
- X-ray crystallography : SHELX refinement (SHELXL-2016) for resolving bond lengths and angles, especially for the sulfanyl-acetamide linkage .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]+ peak at m/z 433.1245) .
Q. What preliminary assays assess the compound’s biological activity?
- Approach :
- Enzyme inhibition : Dose-dependent assays against α-glucosidase or lipoxygenase (LOX) using spectrophotometric methods (IC₅₀ determination) .
- Antimicrobial screening : Kirby-Bauer disk diffusion against E. coli and S. aureus at concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safe working concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Strategies :
- Dose-response re-evaluation : Test activity across a broader concentration range (e.g., 0.1–500 µM) to identify non-linear effects .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing the ethoxyphenyl group with fluorophenyl) to isolate pharmacophore contributions .
- Target validation : Use CRISPR-Cas9 knockout models to confirm enzyme/receptor specificity .
Q. What advanced crystallographic methods address data discrepancies in polymorphic forms?
- Solutions :
- Twin refinement in SHELXL : Apply TWIN and BASF commands to model overlapping lattices in twinned crystals .
- High-resolution synchrotron data : Collect data at λ = 0.7–1.0 Å to resolve disorder in the acetylphenyl group .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) to explain packing variations .
Q. How can pharmacokinetic challenges (e.g., low solubility) be mitigated?
- Methods :
- Co-crystallization : Screen with co-formers like succinic acid to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety for controlled release .
- Solubility assays : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
Q. What computational approaches elucidate the mechanism of action?
- Integration of tools :
- Molecular docking (AutoDock Vina) : Simulate binding to LOX or BChE active sites, with grid boxes centered on catalytic residues .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
- QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using Gaussian-based descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
